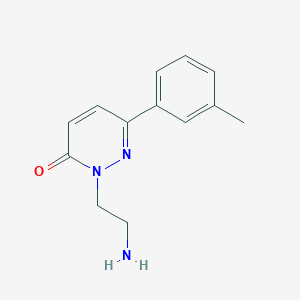
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, with CAS Number 2098143-19-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a dihydropyridazinone core substituted with an aminoethyl group and a 3-methylphenyl moiety.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of phosphodiesterase (PDE) inhibition, which plays a crucial role in cellular signaling pathways.
- Phosphodiesterase Inhibition : The compound is believed to act as an inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and increased insulin sensitivity.
- Thermogenic Effects : Preliminary studies suggest that inhibition of PDE10A by related compounds may promote thermogenesis in adipose tissues, indicating potential applications in obesity treatment .
Case Studies and Experimental Data
- PDE10A Inhibition : A study highlighted the role of PDE10A in regulating energy expenditure and thermogenesis. Inhibition of PDE10A led to increased browning of white adipose tissue and improved metabolic profiles in murine models . This suggests that this compound may have similar effects.
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cancer types, potentially through apoptosis induction mechanisms .
- Pharmacokinetic Studies : Pharmacokinetic profiling has shown favorable absorption characteristics for this compound, making it a candidate for further development as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 2098143-19-0 |
| Biological Activity | PDE inhibition |
| Potential Applications | Obesity treatment, cancer therapy |
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXHLMHJEXQCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















